An In-Depth Technical Guide to 2-Amino-3-chlorobenzaldehyde: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Amino-3-chlorobenzaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-3-chlorobenzaldehyde, a pivotal but often under-documented aromatic building block. We will delve into its core chemical and physical properties, explore a robust synthetic pathway, and illuminate its reactivity and applications, particularly in the synthesis of heterocyclic scaffolds relevant to medicinal chemistry. This document is designed to be a practical resource, bridging the gap between foundational knowledge and actionable laboratory insights.
Core Molecular Identity and Physicochemical Profile
2-Amino-3-chlorobenzaldehyde is a trifunctional aromatic compound featuring an aldehyde, an amine, and a chlorine substituent on a benzene ring. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in organic synthesis.
Key Identifiers:
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IUPAC Name: 2-amino-3-chlorobenzaldehyde[1]
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Molecular Weight: 155.58 g/mol [1]
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Canonical SMILES: C1=CC(=C(C(=C1)Cl)N)C=O[1]
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InChIKey: FVFGTMXRHNSEMC-UHFFFAOYSA-N[1]
Physicochemical Properties
While experimental data for 2-Amino-3-chlorobenzaldehyde is not widely published, a combination of supplier information and computational predictions provides a working profile for this compound. It is typically a solid at room temperature and should be handled with care due to its potential as a skin and eye irritant.
| Property | Value | Source |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥98% | Apollo Scientific |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | Sigma-Aldrich |
| Topological Polar Surface Area | 43.1 Ų | PubChem (Computed)[1] |
| pKa | -1.59 ± 0.10 | Guidechem (Predicted)[2] |
Note: Experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization upon synthesis or acquisition.
Synthesis of 2-Amino-3-chlorobenzaldehyde: A Strategic Approach
The synthesis of 2-amino-3-halogeno-benzaldehydes can be challenging due to the inherent instability of the molecule, where intermolecular condensation can readily occur. A robust strategy involves the protection of the aldehyde functionality, followed by the introduction of the amino group, and subsequent deprotection.
One of the most viable industrial methods for preparing 2-amino-3-halogenated benzaldehydes involves a multi-step sequence starting from a suitably substituted benzaldehyde. This approach offers a high degree of control and generally provides good yields.
Experimental Protocol: Synthesis via Acetal Protection and Directed Amination
This protocol is adapted from established methodologies for the synthesis of related 2-amino-3-halogeno-benzaldehydes.
Step 1: Acetal Protection of 3-Chlorobenzaldehyde
The initial step is the protection of the aldehyde group to prevent its participation in subsequent reactions. This is typically achieved by forming a cyclic acetal.
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Reaction: 3-Chlorobenzaldehyde is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water.
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Rationale: The acetal is stable under the basic and nucleophilic conditions of the subsequent amination step.
Step 2: Directed ortho-Lithiation and Amination
This step introduces the amino group at the 2-position, directed by the chloro substituent.
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Reaction: The protected 3-chlorobenzaldehyde is treated with a strong base, such as n-butyllithium, at low temperature to effect lithiation at the 2-position. The resulting aryllithium species is then quenched with an aminating agent (e.g., an azido compound followed by reduction).
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Rationale: The ortho-lithiation strategy allows for regioselective functionalization of the aromatic ring.
Step 3: Acetal Deprotection
The final step is the removal of the protecting group to regenerate the aldehyde functionality.
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Reaction: The protected 2-amino-3-chlorobenzaldehyde is treated with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the acetal.
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Rationale: This step is typically high-yielding and provides the final product.
Caption: Synthetic workflow for 2-Amino-3-chlorobenzaldehyde.
Spectroscopic Characterization
Detailed experimental spectroscopic data for 2-Amino-3-chlorobenzaldehyde is scarce in the literature. The following are predicted and expected spectral characteristics based on the analysis of similar compounds.
¹H NMR Spectroscopy
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Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.8 and 10.5 ppm.
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Aromatic Protons: Three protons on the aromatic ring will appear as multiplets in the range of δ 6.5 to 7.5 ppm. The coupling patterns will be influenced by the positions of the amino and chloro substituents.
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Amino Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
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Carbonyl Carbon (-CHO): A signal is expected in the range of δ 190 to 200 ppm.
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Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-150 ppm), with their chemical shifts influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy
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N-H Stretching: Two bands corresponding to the symmetric and asymmetric stretching of the primary amine are expected around 3300-3500 cm⁻¹.
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C=O Stretching: A strong absorption band for the aldehyde carbonyl group is anticipated around 1680-1700 cm⁻¹.
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C-Cl Stretching: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl bond.
Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 155, with a characteristic M+2 isotope peak at m/z 157 due to the presence of the chlorine-37 isotope.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 2-Amino-3-chlorobenzaldehyde stems from the interplay of its three functional groups. The ortho-amino and aldehyde groups are perfectly positioned for cyclocondensation reactions to form various heterocyclic systems, most notably quinolines.
The Friedländer Synthesis: A Gateway to Quinolines
The Friedländer synthesis is a classical and highly effective method for the construction of the quinoline scaffold. It involves the reaction of a 2-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl.
Reaction Mechanism:
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Aldol Condensation: The reaction is typically initiated by a base- or acid-catalyzed aldol condensation between the enolate of the active methylene compound and the aldehyde of 2-Amino-3-chlorobenzaldehyde.
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Cyclization and Dehydration: The resulting aldol adduct undergoes an intramolecular cyclization via nucleophilic attack of the amino group on the carbonyl, followed by dehydration to yield the aromatic quinoline ring.
Caption: The Friedländer synthesis of 8-chloroquinolines.
The presence of the chlorine atom at the 3-position of the starting material results in the formation of 8-chloro-substituted quinolines. This is a significant feature, as halogenated quinolines are valuable precursors for further functionalization via cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for drug discovery.
Applications in Drug Discovery and Medicinal Chemistry
While specific blockbuster drugs directly synthesized from 2-Amino-3-chlorobenzaldehyde are not prominently documented, its role as a precursor to valuable heterocyclic scaffolds is of high importance in pharmaceutical research and development. The quinoline core, readily accessible through the reactions of this compound, is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules.
The 8-chloroquinoline derivatives synthesized from 2-Amino-3-chlorobenzaldehyde can serve as key intermediates in the development of:
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Kinase Inhibitors: Many small-molecule kinase inhibitors feature a quinoline or related heterocyclic core. The 8-chloro position can be functionalized to modulate potency and selectivity.
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Antimalarial Agents: The quinoline scaffold is the basis for several antimalarial drugs, and novel derivatives are continuously being explored to combat drug resistance.
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Anticancer and Antimicrobial Agents: A vast number of compounds containing the quinoline moiety have demonstrated promising activity against various cancer cell lines and microbial strains.
Safety and Handling
2-Amino-3-chlorobenzaldehyde should be handled by trained personnel in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.
GHS Hazard Statements: [1]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H317: May cause an allergic skin reaction.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Amino-3-chlorobenzaldehyde is a versatile and valuable building block in organic synthesis, particularly for the construction of 8-chloro-substituted quinolines via the Friedländer synthesis. While detailed experimental data for this compound is not extensively available, its strategic importance in generating diverse heterocyclic libraries for drug discovery is clear. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and an overview of its potential applications, serving as a valuable resource for researchers in the pharmaceutical and chemical sciences.
References
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PubChem. (n.d.). 2-Amino-3-chlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2-amino-substituted benzaldehyde compound.
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Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
